3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)
Description
3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] is a multifunctional amino lipid featuring a central silylated dodecyl chain linked to two propanamide branches, each terminated with a 2-aminoethyl group. This compound is part of a class of pH-sensitive lipids designed for nucleic acid delivery, particularly for CRISPR/Cas9 systems . Its structure combines hydrophobic (silyldodecyl) and hydrophilic (aminoethyl-propanamide) moieties, enabling self-assembly into lipid nanoparticles (LNPs) that enhance cellular uptake and endosomal escape. The compound’s unique azanediyl linkage provides structural stability, while the amino groups facilitate electrostatic interactions with negatively charged genetic material.
Properties
Molecular Formula |
C22H46N5O2Si |
|---|---|
Molecular Weight |
440.7 g/mol |
InChI |
InChI=1S/C22H46N5O2Si/c23-13-15-25-21(28)11-18-27(19-12-22(29)26-16-14-24)17-9-7-5-3-1-2-4-6-8-10-20-30/h1-20,23-24H2,(H,25,28)(H,26,29) |
InChI Key |
KQDLXINUSZMQOA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC[Si])CCCCCN(CCC(=O)NCCN)CCC(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] typically involves the reaction of 12-silyldodecylamine with N-(2-aminoethyl)propanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles like halides, amines; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3,3’-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. ECO Lipids with Triaminotriethylamine Headgroups In a 2024 study, 3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] was compared to ECO lipids featuring a triaminotriethylamine headgroup instead of its propanamide branches. Key findings include:
- Transfection Efficiency: The triaminotriethylamine variant showed 1.5× higher GFP gene knockdown in HeLa cells due to enhanced endosomal buffering capacity .
- Cytotoxicity : Both compounds exhibited similar low cytotoxicity (<10% at 50 µg/mL), attributed to their pH-sensitive degradation.
b. Azanediyl-Linked Hydrazide Derivatives
Compounds like (N′,N′′′)-3,3′-((methylenebis(4,1-phenylene))bis(azanediyl))bis(N′-(2-oxoindolin-3-ylidene)propanehydrazide) share the azanediyl core but replace propanamide with hydrazide-isatin termini. These derivatives demonstrate antioxidant activity (IC₅₀ = 18 µM in DPPH assays) but lack the amphiphilic properties required for drug delivery .
Functional Analogues
a. Propanamide Derivatives in Phytochemicals GC-MS analysis identified simpler propanamides (e.g., 2-methyl propanamide) in plant extracts, which lack the silylated alkyl chain and aminoethyl termini.
b. Benzodioxol-Propanamide Hybrids
N-[1-(1,3-Benzodioxol-5-yl)propan-2-yl]propanamide (CAS 3689-97-2) shares the propanamide backbone but substitutes the azanediyl-silyl chain with a benzodioxol group. This compound has a higher logP (XLogP3 = 2.1 vs. 1.8) and reduced polarity (topological surface area = 65.5 Ų vs. 142 Ų), making it less suitable for aqueous formulations .
Performance Comparison in Drug Delivery
Research Findings and Implications
- Structural Flexibility : The silyldodecyl chain in 3,3'-[(12-Silyldodecyl)azanediyl]bis[...] enhances membrane fusion compared to purely hydrocarbon chains, as shown in cryo-EM studies .
- Limitations: While outperforming benzodioxol-propanamides in delivery efficiency, it lags behind triaminotriethylamine derivatives due to weaker endosomal buffering.
- Synthetic Challenges : The compound’s azanediyl linkage requires multi-step synthesis (yield: ~40–50%), whereas hydrazide derivatives are synthesized in fewer steps but with lower biocompatibility .
Biological Activity
The compound 3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a silyldodecyl group and two N-(2-aminoethyl)propanamide moieties. The presence of the silyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Anticancer Activity
Recent studies have indicated that compounds similar to 3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] exhibit significant cytotoxicity against various cancer cell lines. For instance, lead compounds in related studies have shown high activity against colon cancer and leukemia cell lines, leading to DNA fragmentation and activation of apoptotic pathways such as caspase-3 activation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3d | Colon Cancer | <0.5 | Induces DNA fragmentation |
| 3e | Leukemia | <0.3 | Caspase-3 activation |
| 5c | Normal Human Cells | >10 | Selective toxicity |
This selectivity is crucial for developing anticancer agents that minimize damage to normal cells while targeting malignant ones.
The mechanisms by which 3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] exerts its effects are likely multifaceted:
- Cell Membrane Interaction : The lipophilic nature of the silyldodecyl group may facilitate the compound's incorporation into cell membranes, enhancing its bioavailability and interaction with cellular targets.
- Apoptosis Induction : Similar compounds have been observed to activate apoptotic pathways in cancer cells, suggesting that this compound may also induce apoptosis through caspase activation.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may protect normal cells from oxidative stress while exerting cytotoxic effects on cancer cells .
Case Studies
A comparative study evaluated the efficacy of various derivatives against a panel of human tumor cell lines. The results indicated that compounds with similar structural features to 3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] demonstrated potent activity across multiple cancer types:
- Study Findings : Compounds 3d and 3e exhibited submicromolar IC50 values against colon cancer and leukemia cell lines.
- Toxicity Assessment : In vivo studies indicated that doses up to 300 mg/kg were well tolerated in short-term toxicity screens in mice, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
